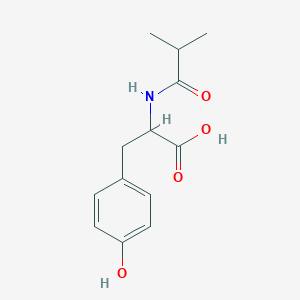

3-(4-Hydroxyphenyl)-2-(2-methylpropanamido)propanoicacid

Description

3-(4-Hydroxyphenyl)-2-(2-methylpropanamido)propanoic acid is a structurally specialized derivative of propanoic acid. Its core structure includes:

- A 2-methylpropanamido (isobutyramido) substituent at position 2, which may enhance lipophilicity and influence pharmacokinetic properties.

This compound belongs to the phenylpropanoic acid family, a class known for diverse biological activities, including anticancer, antioxidant, and anti-inflammatory effects .

Properties

Molecular Formula |

C13H17NO4 |

|---|---|

Molecular Weight |

251.28 g/mol |

IUPAC Name |

3-(4-hydroxyphenyl)-2-(2-methylpropanoylamino)propanoic acid |

InChI |

InChI=1S/C13H17NO4/c1-8(2)12(16)14-11(13(17)18)7-9-3-5-10(15)6-4-9/h3-6,8,11,15H,7H2,1-2H3,(H,14,16)(H,17,18) |

InChI Key |

OJQDZYUOVBSIJQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

Starting Materials

- L-Tyrosine or 4-hydroxyphenyl derivatives as aromatic precursors.

- 2-Methylpropanoic acid or its activated derivatives (acid chloride, anhydride).

- Bases such as sodium hydroxide or potassium hydroxide.

- Coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or azide intermediates.

Synthetic Routes

Route via Selective O-Alkylation of L-Tyrosine

A patented process describes the preparation of 3-aryl-2-hydroxy propanoic acid derivatives starting from L-Tyrosine (which contains the 4-hydroxyphenyl moiety):

Step 1: Selective O-alkylation or O-aralkylation of L-Tyrosine using alkyl or aralkyl halides in the presence of a base (NaOH, KOH, Na2CO3, or NaHCO3) and a chelating agent in suitable solvents to protect the phenolic hydroxyl group.

Step 2: Diazotization of the intermediate to introduce modifications on the aromatic ring or side chain.

Step 3: Dialkylation using an excess of alkylating agent and base to obtain optically pure 3-aryl-2-hydroxy propanoic acid derivatives.

Step 4: Selective esterification and subsequent O-alkylation to finalize the compound structure.

Step 5: Debenzylation using catalytic hydrogenation (Pd/C, Pd(OH)2, Raney-Ni) or TiCl4 with dichloromethane to remove protecting groups.

Step 6: Oxidation using chromium trioxide with sulfuric acid or sodium chlorite/TEMPO/bleach conditions to achieve the final acid form.

This method achieves high enantiopurity (97-99% ee) and overall yields of 40-45% for similar compounds.

Amide Bond Formation via Coupling Reactions

Another approach involves coupling the carboxylic acid derivative of the 3-(4-hydroxyphenyl)-2-hydroxypropanoic acid with 2-methylpropanoic acid or its amine derivative:

Method A: DCC/NHS Coupling

The carboxylic acid is activated by N,N'-dicyclohexylcarbodiimide and N-hydroxysuccinimide in acetonitrile at room temperature. The activated ester reacts with 2-methylpropylamine to form the amide bond.

Method B: Azide Coupling

The hydrazide derivative of the acid is converted to an azide intermediate by reaction with sodium nitrite and hydrochloric acid at 0 °C. The azide then undergoes coupling with primary or secondary amines including 2-methylpropylamine under mild conditions to yield the amide.

Comparison of these methods shows azide coupling to be more efficient and higher yielding with simpler workup.

Alternative Synthesis via Reaction of 4-Aminophenol with Acrylic Acid Derivatives

A synthetic route reported involves:

- Reaction of 4-aminophenol with methyl acrylate or acrylic acid in refluxing 2-propanol or water to form N-(4-hydroxyphenyl)-β-alanine methyl ester or related intermediates.

- Subsequent hydrazide formation and condensation reactions to introduce amide functionalities.

- This method allows the introduction of various substituents on the amino acid backbone and aromatic ring.

Summary Table of Preparation Methods

| Step | Method/Reaction Type | Key Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Selective O-alkylation of L-Tyrosine | Alkyl/Aralkyl halide, base (NaOH, KOH), chelating agent | Protects phenol, prepares intermediate |

| 2 | Diazotization | NaNO2, HCl, 0 °C | Introduces functional groups on aromatic ring |

| 3 | Dialkylation | Excess alkylating agent, base, solvent | Forms optically pure hydroxy acid derivative |

| 4 | Esterification and O-alkylation | Alcohol, acid catalyst | Modifies carboxyl and phenol groups |

| 5 | Debenzylation | Pd/C, Pd(OH)2, Raney-Ni, or TiCl4 | Removes protecting groups |

| 6 | Oxidation | CrO3/H2SO4 or NaClO2/TEMPO/bleach | Final acid formation |

| 7 | Amide coupling (DCC/NHS) | DCC, NHS, 2-methylpropylamine, acetonitrile | Efficient amide bond formation |

| 8 | Amide coupling (Azide method) | NaNO2, HCl, amine coupling at 0 °C | Higher yields, milder conditions |

| 9 | Direct reaction of 4-aminophenol with acrylic acid derivatives | Methyl acrylate or acrylic acid, reflux in 2-propanol or water | Alternative route to amino acid derivatives |

Research Findings and Considerations

- The patented method emphasizes the importance of protecting groups and selective functionalization to maintain stereochemistry and achieve high enantiopurity.

- Coupling methods for amide bond formation are critical, with azide coupling showing advantages in yield and simplicity over traditional carbodiimide methods.

- Reaction conditions such as temperature, solvent choice, and stoichiometry significantly influence the purity and yield of the final compound.

- The phenolic hydroxyl group requires careful protection/deprotection to prevent side reactions during amide formation.

- The overall yield for similar compounds ranges between 40-45% with enantiomeric excess close to 99%.

- Variations in substituents on the aromatic ring or amino acid side chain can be introduced via diazotization or condensation reactions, expanding the compound library.

Chemical Reactions Analysis

Types of Reactions

3-(4-Hydroxyphenyl)-2-(2-methylpropanamido)propanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding alcohols.

Substitution: The hydroxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

Oxidation: Quinones

Reduction: Alcohols

Substitution: Halogenated or alkylated derivatives

Scientific Research Applications

3-(4-Hydroxyphenyl)-2-(2-methylpropanamido)propanoic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress and inflammation.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Hydroxyphenyl)-2-(2-methylpropanamido)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, while the amido group can interact with specific protein sites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of 3-(4-hydroxyphenyl)-2-(2-methylpropanamido)propanoic acid with analogous compounds:

Key Observations:

- Bioactivity: The 4-hydroxyphenyl moiety is critical for antioxidant and anticancer activities, as seen in derivatives like 3-((4-hydroxyphenyl)amino)propanoic acid .

- Synthetic Flexibility : Cyclic imide (e.g., 1,3-dioxoisoindolinyl) or esterified analogs (e.g., methyl ester in ) demonstrate the scaffold’s adaptability for drug development .

Anticancer Potential:

- 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives exhibit anticancer activity via apoptosis induction and redox modulation . The target compound’s isobutyramido group may further modulate these effects by altering cellular uptake.

- Phloretic acid (3-(4-hydroxyphenyl)propanoic acid) lacks direct anticancer activity but serves as a precursor for more complex bioactive molecules .

Antioxidant Activity:

- Hydroxamic acid derivatives (e.g., compounds 6–10 in ) show radical scavenging activity in DPPH assays. The target compound’s 4-hydroxyphenyl group may similarly quench free radicals, though its efficacy depends on substituent electronic effects .

Physicochemical Properties

- Solubility : The carboxylic acid group ensures water solubility at physiological pH, while the 2-methylpropanamido substituent balances lipophilicity. This contrasts with N-acetyl-DL-tyrosine, which has moderate solubility (PSA = 86.63 Ų) .

- Stability : Cyclic imide derivatives (e.g., ) are prone to hydrolysis, whereas the target compound’s amide bond may offer greater metabolic stability .

Biological Activity

3-(4-Hydroxyphenyl)-2-(2-methylpropanamido)propanoic acid, also known as a derivative of phenylpropanoic acid, has garnered interest in the scientific community due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a phenolic hydroxyl group, which is known for its role in various biological activities. The presence of the hydroxyl group enhances antioxidant properties and allows for interactions with numerous biological targets.

1. Anti-Inflammatory Activity

Recent studies have demonstrated that compounds structurally related to 3-(4-Hydroxyphenyl)-2-(2-methylpropanamido)propanoic acid exhibit significant anti-inflammatory properties. For instance, derivatives containing the 4-hydroxyphenyl moiety have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 in lipopolysaccharide (LPS)-stimulated macrophages and zebrafish larvae. This effect is mediated through the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, as well as inhibition of the NF-κB signaling pathway .

2. Antimicrobial Activity

The antimicrobial potential of 3-(4-Hydroxyphenyl)-2-(2-methylpropanamido)propanoic acid derivatives has been evaluated against multidrug-resistant pathogens. A study reported that amino acid derivatives featuring this compound exhibited activity against ESKAPE pathogens, which are notorious for their resistance to conventional antibiotics. The mechanism of action involves disruption of microbial cell membranes and interference with metabolic pathways .

The biological activity of 3-(4-Hydroxyphenyl)-2-(2-methylpropanamido)propanoic acid can be attributed to several mechanisms:

- Antioxidant Activity : The phenolic structure allows it to scavenge free radicals, thereby reducing oxidative stress.

- Inhibition of Enzymes : Compounds with similar structures have been shown to inhibit key enzymes involved in inflammatory processes, such as COX and iNOS.

- Modulation of Signaling Pathways : The compound modulates critical signaling pathways like NF-κB and MAPK, which are involved in inflammation and cell survival .

Case Studies

- In Vitro Studies : Research involving RAW 264.7 macrophages demonstrated that treatment with 3-(4-Hydroxyphenyl)-2-(2-methylpropanamido)propanoic acid derivatives led to a significant reduction in NO production upon LPS stimulation. This suggests a potent anti-inflammatory effect mediated by the inhibition of iNOS expression .

- In Vivo Studies : In zebrafish models, administration of these compounds resulted in decreased inflammatory responses, further supporting their potential therapeutic use in inflammatory diseases .

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for 3-(4-Hydroxyphenyl)-2-(2-methylpropanamido)propanoic acid?

A methodological approach involves coupling 4-hydroxyphenylpropanoic acid derivatives with 2-methylpropanamide groups. Key steps include:

- Amidation : Reacting 3-(4-hydroxyphenyl)propanoic acid with 2-methylpropanoyl chloride under basic conditions (e.g., using triethylamine in anhydrous THF) to form the amide bond .

- Protection/Deprotection : Protecting the hydroxyl group with tert-butyldimethylsilyl (TBS) chloride to prevent side reactions during amidation, followed by deprotection using tetrabutylammonium fluoride (TBAF) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water with 0.1% TFA) for isolating the final product .

Q. Which analytical techniques are optimal for characterizing this compound?

Standard characterization methods include:

- NMR Spectroscopy : and NMR to confirm the amide linkage (δ ~7.5-8.5 ppm for NH in DMSO-d6) and aromatic protons (δ ~6.8-7.2 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (calculated for : 275.1158 g/mol) .

- HPLC : Reverse-phase HPLC (C18 column, 0.1% formic acid in water/acetonitrile) to assess purity (>95%) .

Q. What are the stability considerations for this compound under experimental conditions?

- Light Sensitivity : Store in amber vials at -20°C due to potential photodegradation of the phenolic hydroxyl group .

- pH Sensitivity : Avoid prolonged exposure to strong bases (e.g., NaOH >1 M), which may hydrolyze the amide bond .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Quantum chemical calculations (e.g., density functional theory, DFT) can predict reaction pathways and transition states:

- Reaction Mechanism : Identify energy barriers for amidation steps using Gaussian 16 with B3LYP/6-31G(d) basis set .

- Solvent Optimization : COSMO-RS simulations to select solvents (e.g., THF vs. DMF) that minimize side reactions .

- Design of Experiments (DoE) : Multivariate analysis (e.g., temperature, catalyst loading) to maximize yield (>80%) and reduce trial-and-error approaches .

Q. How to resolve contradictions in reported biological activity data for this compound?

Contradictions in enzyme inhibition assays (e.g., IC variability) may arise from:

- Assay Conditions : Standardize buffer pH (e.g., phosphate buffer at pH 7.4 vs. Tris-HCl at pH 8.0) and temperature (25°C vs. 37°C) .

- Metabolite Interference : Use LC-MS/MS to quantify intact compound levels in cellular assays, ruling out degradation products .

- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or protocol-dependent biases .

Q. What advanced techniques elucidate its interaction with biological targets?

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (k/k) to receptors like G-protein-coupled receptors (GPCRs) .

- X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., tyrosine kinase) to map hydrogen-bonding interactions at the active site .

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding over 100 ns trajectories using AMBER to assess conformational stability .

Q. How to address low yields in large-scale synthesis?

- Continuous Flow Chemistry : Improve reaction efficiency using microreactors (residence time ~10 min) with real-time monitoring via inline IR spectroscopy .

- Catalyst Screening : Test palladium-based catalysts (e.g., Pd(OAc)) for Buchwald-Hartwig amidation to reduce byproducts .

Methodological Considerations Table

| Challenge | Recommended Technique | Key Parameters | Reference |

|---|---|---|---|

| Low Amidation Yield | DoE with DFT-guided optimization | Temperature: 50-80°C; Catalyst: 5-10 mol% | |

| Impurity Profiling | Preparative HPLC | Column: C18; Gradient: 10-90% ACN/0.1% TFA | |

| Binding Affinity Measurement | SPR | Flow Rate: 30 µL/min; Regeneration: 10 mM NaOH |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.